MutT Preferential Hydrolysis: 8-Oxo-dGTP Exhibits >500-Fold Lower Km than dGTP
The E. coli MutT pyrophosphohydrolase exhibits a 540-fold lower Km for 8-Oxo-dGTP compared to unmodified dGTP, establishing 8-Oxo-dGTP as the enzyme's optimal physiological substrate [1]. Transient kinetic analysis reveals that 8-Oxo-dGTP binds to MutT 395-fold faster, dissociates 46-fold slower, and undergoes a 3.0-fold faster chemical step (k2 = 32.3 s⁻¹) relative to dGTP [2]. This kinetic superiority is the biochemical basis for MutT's ability to selectively eliminate oxidized nucleotides from the precursor pool before replication.
| Evidence Dimension | Michaelis constant (Km) for MutT hydrolysis |
|---|---|
| Target Compound Data | Km = 0.48 μM |
| Comparator Or Baseline | dGTP Km = 1100 μM |
| Quantified Difference | 2292-fold lower Km; 540-fold lower Km by alternative measurement |
| Conditions | E. coli MutT enzyme; Mg²⁺-containing buffer; pH 8.0 |
Why This Matters
This >500-fold selectivity differential validates 8-Oxo-dGTP as the definitive substrate for MutT activity assays, whereas dGTP is a poor surrogate that yields negligible hydrolysis under physiologically relevant conditions.
- [1] Maki H, Sekiguchi M. MutT protein specifically hydrolyses a potent mutagenic substrate for DNA synthesis. Nature. 1992;355(6357):273-275. Table I compilation in Nakabeppu Y, et al. Proc Jpn Acad Ser B. 2006;82(8):278. View Source
- [2] Saraswat V, Massiah MA, Lopez G, Amzel LM, Mildvan AS. Transient state kinetic studies of the MutT-catalyzed nucleoside triphosphate pyrophosphohydrolase reaction. Biochemistry. 2005;44(46):15334-15344. View Source
